1-Methoxy-4-(pentafluoroethyl)benzene
Overview
Description
1-Methoxy-4-(pentafluoroethyl)benzene is an organic compound with the molecular formula C9H7F5O It is characterized by a benzene ring substituted with a methoxy group (-OCH3) and a pentafluoroethyl group (-CF2CF3)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(pentafluoroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methoxybenzene with pentafluoroethyl iodide in the presence of a strong base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pentafluoroethyl group can be reduced to form a difluoroethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 1-methoxy-4-(pentafluoroacetyl)benzene.
Reduction: Formation of 1-methoxy-4-(difluoroethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-4-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(pentafluoroethyl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific chemical structure and functional groups.
Comparison with Similar Compounds
1-Methoxy-4-(pentafluoroethyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group, leading to different chemical reactivity and applications.
1-Methoxy-4-(difluoroethyl)benzene: Reduced form of this compound, with different physical and chemical properties.
1-Methoxy-4-(fluoroethyl)benzene: Contains a single fluorine atom in the ethyl group, resulting in distinct biological and chemical behavior.
This compound stands out due to its unique combination of a methoxy group and a highly fluorinated ethyl group, which imparts unique properties such as high lipophilicity and chemical stability .
Properties
IUPAC Name |
1-methoxy-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c1-15-7-4-2-6(3-5-7)8(10,11)9(12,13)14/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAYJSSZNWHFQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512036 | |
Record name | 1-Methoxy-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14038-06-3 | |
Record name | 1-Methoxy-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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